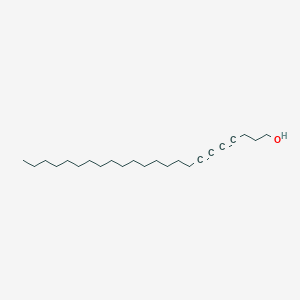
Tricosa-4,6-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosa-4,6-diyn-1-OL: is an organic compound with the molecular formula C23H40O . It is a member of the alkynyl alcohol family, characterized by the presence of two triple bonds and a hydroxyl group. This compound is known for its high reactivity due to the presence of the triple bonds, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricosa-4,6-diyn-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 4-pentyn-1-ol with 1-octadecyne under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The yield of this reaction is approximately 51% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography is common to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Tricosa-4,6-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
Tricosa-4,6-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tricosa-4,6-diyn-1-OL involves its high reactivity due to the presence of triple bonds. These bonds can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological targets. The hydroxyl group also plays a role in its reactivity, allowing for hydrogen bonding and other interactions with molecular targets .
Comparaison Avec Des Composés Similaires
- Decene-4,6,8-triyn-1-ol
- Hepta-4,6-diyn-3-ol
- 7-chloro-hepta-4,6-diyn-3-ol
Comparison: Tricosa-4,6-diyn-1-OL is unique due to its longer carbon chain and the presence of two triple bonds, which confer higher reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
351331-25-4 |
|---|---|
Formule moléculaire |
C23H40O |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
tricosa-4,6-diyn-1-ol |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-16,21-23H2,1H3 |
Clé InChI |
KZIUWHVKBMFHHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC#CC#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


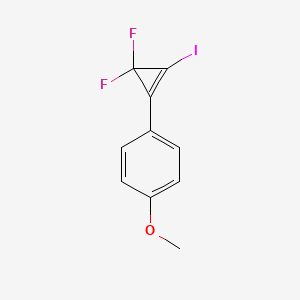
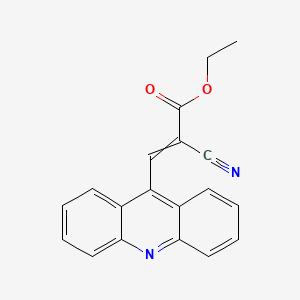
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
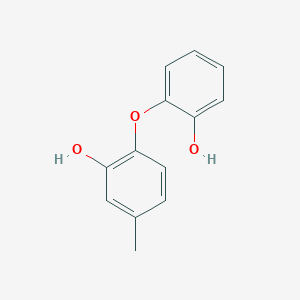
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
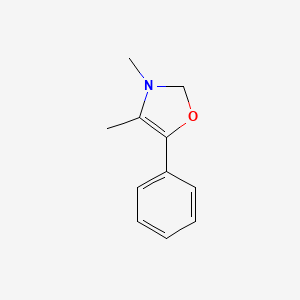
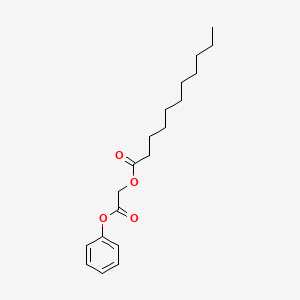
![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
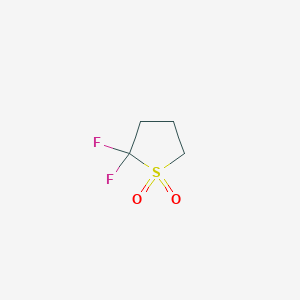
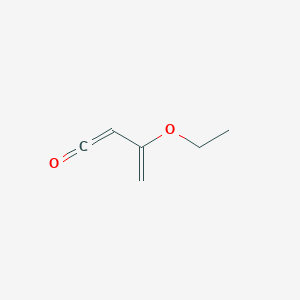

![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
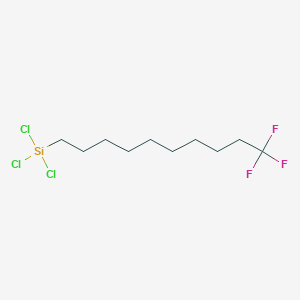
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
